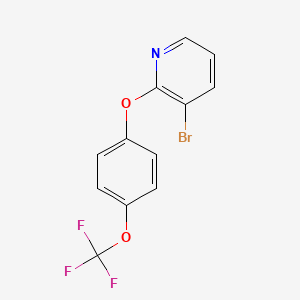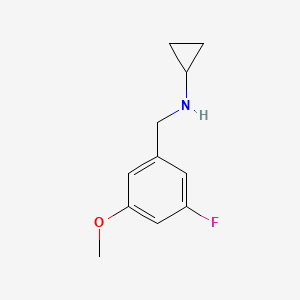
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride
Descripción general
Descripción
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO4S. It is a derivative of benzoic acid and features a benzene ring substituted with chlorine, fluorine, and chlorosulfonyl groups. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride typically involves the chlorination and sulfonylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reactions are typically carried out in specialized reactors designed to handle corrosive reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: It can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Result from oxidation reactions.
Various Derivatives: Depending on the specific reagents and conditions used, a wide range of derivatives can be synthesized.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Plays a role in the synthesis of drugs targeting specific diseases, including cancer and bacterial infections.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid
- 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid
- 2-Chloro-5-bromobenzoyl chloride
Uniqueness
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the chlorosulfonyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the compound’s stability and reactivity compared to similar compounds without fluorine.
Propiedades
IUPAC Name |
2-chloro-5-chlorosulfonyl-4-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)6(15(10,13)14)1-3(4)7(9)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARUSNHLTMTCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethoxy)phenoxy]butane-1-thiol](/img/structure/B7976589.png)
![6-[2-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976590.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976599.png)



![[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B7976634.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide](/img/structure/B7976665.png)


